4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-chloro group and a 4-(pyrrolidin-1-yl)phenethyl moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the compound , which could potentially influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Formation of 4-(pyrrolidin-1-yl)phenethylamine: This intermediate can be synthesized by reacting 4-bromophenethylamine with pyrrolidine under basic conditions.
Acylation Reaction: The 4-(pyrrolidin-1-yl)phenethylamine is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interaction with various receptors and enzymes, providing insights into its potential therapeutic effects.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-(morpholin-4-yl)phenethyl)benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.
4-chloro-N-(4-(piperidin-1-yl)phenethyl)benzamide: Contains a piperidine ring instead of pyrrolidine.
4-chloro-N-(4-(azepan-1-yl)phenethyl)benzamide: Features an azepane ring instead of pyrrolidine.
Uniqueness
4-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its biological activity. The combination of the chloro group and the pyrrolidin-1-ylphenethyl moiety provides a distinct pharmacophore that can interact with a variety of molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-chloro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEZWGCCLAEMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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